![molecular formula C18H26N4O4 B5293811 N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5293811.png)
N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, also known as MDPV, is a synthetic cathinone that was first synthesized in the 1960s. It is a potent psychostimulant that has been classified as a Schedule I drug in the United States due to its high abuse potential and lack of accepted medical use. Despite its illegal status, MDPV has been widely used as a recreational drug and has been associated with numerous adverse effects.
作用机制
N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide acts as a potent inhibitor of the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synapse. By blocking the reuptake of dopamine and norepinephrine, N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide increases the levels of these neurotransmitters in the brain, leading to the psychostimulant effects associated with the drug.
Biochemical and Physiological Effects
N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been shown to produce a range of biochemical and physiological effects in animal models. These effects include increased heart rate, blood pressure, and body temperature, as well as changes in the levels of various neurotransmitters in the brain. Chronic use of N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been associated with a range of adverse effects, including psychosis, cardiovascular disease, and kidney damage.
实验室实验的优点和局限性
N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been used extensively in animal models to study the neurobiological mechanisms of drug abuse and addiction. Its potent psychostimulant effects make it a useful tool for investigating the role of dopamine and norepinephrine in these processes. However, the high abuse potential and lack of accepted medical use of N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide limit its usefulness in clinical research.
未来方向
There are several areas of future research that could be pursued to further our understanding of N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide and its effects. These include investigating the long-term effects of chronic N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide use on the brain and body, developing new treatments for N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide addiction, and exploring the potential therapeutic uses of N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide in the treatment of certain psychiatric disorders. Additionally, further research is needed to better understand the mechanisms underlying the adverse effects associated with N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide use, and to develop strategies for minimizing these effects.
合成方法
N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide can be synthesized through a multi-step process that involves the reaction of piperazine with 4-methoxy-2,3-dimethylbenzaldehyde to form the intermediate 1-(4-methoxy-2,3-dimethylbenzyl)piperazine. This intermediate is then reacted with acetic anhydride to form the acetyl derivative, which is subsequently reacted with glycine to form the final product, N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide.
科学研究应用
N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been studied extensively in the context of drug abuse and addiction. Animal studies have shown that N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide produces a range of behavioral effects, including hyperactivity, stereotypy, and reward-related behaviors. These effects are thought to be mediated by the drug's ability to increase dopamine and norepinephrine release in the brain.
属性
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-11-12(2)15(26-3)5-4-13(11)10-22-7-6-20-18(25)14(22)8-17(24)21-9-16(19)23/h4-5,14H,6-10H2,1-3H3,(H2,19,23)(H,20,25)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJFYMADUWLKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCNC(=O)C2CC(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

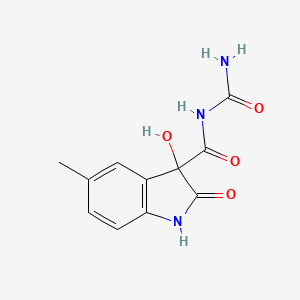
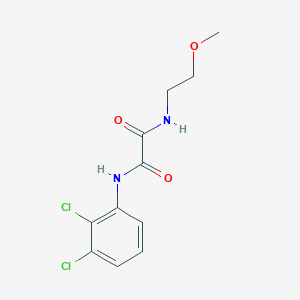
![N-(2-hydroxyethyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B5293749.png)
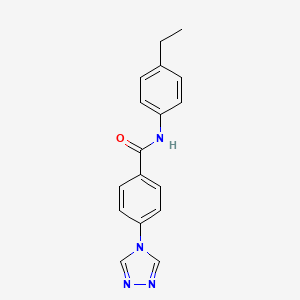
![2-(2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5293765.png)
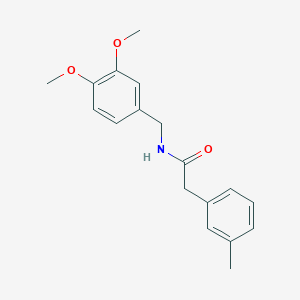

![N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5293779.png)

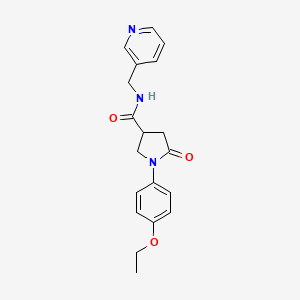
![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5293791.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[(3S)-2-oxoazepan-3-yl]amino}nicotinamide](/img/structure/B5293794.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5293822.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5293826.png)